N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-2-4-13-12(3-1)14(18-10-17-13)16-9-11-5-7-15-8-6-11;;/h5-8,10H,1-4,9H2,(H,16,17,18);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPVXGFSYVRIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NCC3=CC=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 2-aminobenzylamine with pyridine-4-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired tetrahydroquinazoline derivative. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Unfortunately, the available search results provide limited information regarding the specific applications of the compound N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride. However, based on the search results, here's what can be gathered:
- Basic Identification
-
Related Compounds and Structures
- Tetrahydroquinazoline Derivatives : The search results mention several tetrahydroquinazoline derivatives, which are structurally related. These include compounds with various substituents at different positions of the tetrahydroquinazoline ring system .
- Condensed Ring Compounds : Mentions condensed ring compounds, which tetrahydroquinazolines fall under . These compounds have potential pharmaceutical applications, as suggested by the patent literature .
-
Potential Applications and Research Areas
- Pharmaceutical Research : The presence of tetrahydroquinazoline derivatives in patent literature suggests their potential use in pharmaceutical applications. The derivatives are explored for their potential biological activities .
- Antiviral Activity : Research on 4-aminopyrimidine N-oxides shows antiviral activity against tick-borne encephalitis virus strains, suggesting that similar structural motifs could be explored for antiviral applications .
- General chemical context : Some search results refer to compounds with tetrahydroquinazolin moieties linked to pyridinamine or piperidine rings, indicating their use as building blocks in chemical synthesis .
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinase activity by competing with ATP binding, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Effects
Physicochemical Properties
- Solubility : Dihydrochloride salts (target compound, –6) are generally more water-soluble than free bases, critical for in vivo applications .
- Molecular Weight : The target compound (MW ~321) is lighter than ML241 (MW 380) but heavier than the CF₃-naphthylamine analog (MW 238), influencing permeability and dosing .
Biological Activity
N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride (CAS Number: 2319805-83-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₄H₁₈Cl₂N₄
- Molecular Weight : 313.2255 g/mol
- Structure : The compound contains a tetrahydroquinazoline core substituted with a pyridine moiety, which is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to function through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Anticancer Properties
Research has indicated that compounds similar to N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine exhibit potent anticancer activity. For instance:
- A study on related quinazoline derivatives demonstrated significant apoptosis induction in cancer cell lines with EC50 values as low as 2 nM .
Case Studies and Research Findings
- Study on Quinazoline Derivatives :
- In Vitro Evaluations :
- Antimicrobial Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
